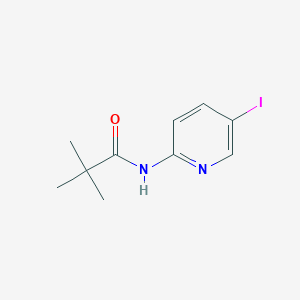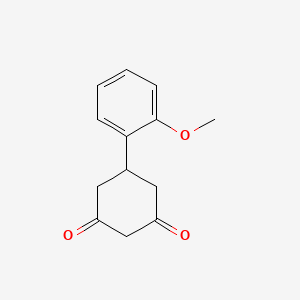
1-(4-Chlorophenyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Chlorophenyl)piperazin-2-one” is a chemical compound that has been studied for its potential applications in various fields . It is a piperazine derivative, which is a class of compounds that have been found to have a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of “1-(4-Chlorophenyl)piperazin-2-one” involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)piperazin-2-one” has been studied using various techniques. The crystal belongs to the monoclinic system with a=7.1503 (5) Å; b=12.9506 (10) Å; c=21.9709 (16) Å; β=96.637 (2)° and space group P 2 1 /c . Theoretical calculations allowed the estimation of MEPS, FMO’s, HUMO-LUMO energy gap and related parameters which depicted the potential kinetic stability and reactivity of the target compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chlorophenyl)piperazin-2-one” include a molecular weight of 210.66 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized have also been computed .
Applications De Recherche Scientifique
Antitumor Activity
1-(4-Chlorophenyl)piperazin-2-one derivatives have been investigated for their potential as anticancer agents. A study on 1,2,4-triazine derivatives bearing piperazine amide moiety, including 1-(4-Chlorophenyl)piperazin-2-one, revealed significant antiproliferative effects against MCF-7 breast cancer cells. These findings suggest their potential utility in cancer therapy (Yurttaş et al., 2014).
Structural and Electronic Properties
Research has been conducted on the structural and electronic properties of 1-(4-Chlorophenyl)piperazin-2-one. Spectroscopic studies using techniques like NMR, FTIR, and Raman, along with theoretical analysis, have provided insights into its conformational analysis, vibrational spectra, and electronic properties. Such studies are essential for understanding the chemical behavior and potential applications of this compound (Dikmen, 2019).
Crystal Structure Analysis
The crystal structure of 1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate, a compound related to 1-(4-Chlorophenyl)piperazin-2-one, has been examined, revealing a tetrahedral geometry around the zinc atom and various intermolecular interactions. Such studies contribute to the field of crystallography and material science (Gharbia et al., 2008).
Anticancer and Antituberculosis Potential
Synthesized derivatives of 1-(4-Chlorophenyl)piperazin-2-one have been evaluated for their anticancer and antituberculosis activities. Some compounds showed promising results against specific cancer cell lines and tuberculosis bacteria, indicating potential pharmaceutical applications (Mallikarjuna et al., 2014).
Allosteric Enhancers of Receptors
Certain 1-(4-Chlorophenyl)piperazin-2-one derivatives have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. This suggests their potential role in modulating receptor activities, which could be significant in therapeutic applications (Romagnoli et al., 2008).
Mécanisme D'action
- By binding directly and selectively to muscle membrane GABA receptors, the compound presumably causes hyperpolarization of nerve endings . This results in flaccid paralysis of the target organism (such as parasitic worms) .
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
1-(4-chlorophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMTVFGNDZYDRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572411 |
Source


|
| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)piperazin-2-one | |
CAS RN |
55083-85-7 |
Source


|
| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)
![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)
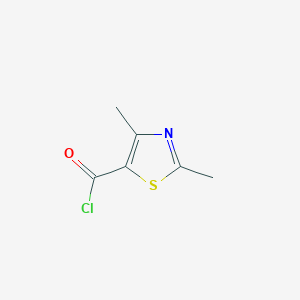
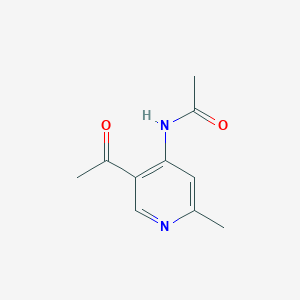


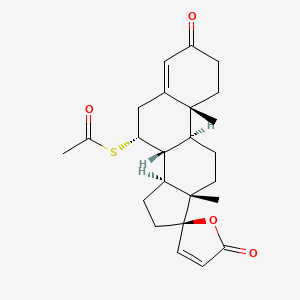
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
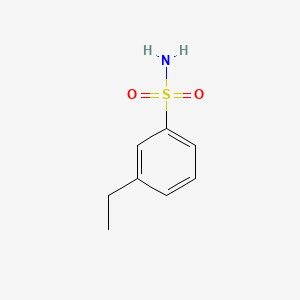
![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

